Product packaging for DL-Ethionine(Cat. No.:CAS No. 535-32-0)

DL-Ethionine

Cat. No.: B556036
CAS No.: 535-32-0
M. Wt: 163.24 g/mol
InChI Key: GGLZPLKKBSSKCX-UHFFFAOYSA-N
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Description

D-Ethionine (CAS Registry Number: 535-32-0) is a non-proteinogenic amino acid with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol . This compound is the D-enantiomer and ethyl analog of the essential amino acid methionine, characterized as a white crystalline powder with a melting point of approximately 278 °C (with decomposition) . As a research chemical, D-Ethionine serves as a crucial tool in biochemical studies, particularly for investigating the physiological roles and metabolic pathways of its L-enantiomer counterpart . Its utility stems from its action as a methionine antagonist, allowing researchers to explore processes involving methyl group transfer and amino acid metabolism . The compound is classified with the signal word "Warning" and carries hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye protection, is recommended when handling this material. D-Ethionine is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2S B556036 DL-Ethionine CAS No. 535-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-ethylsulfanylbutanoic acid
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InChI

InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
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InChI Key

GGLZPLKKBSSKCX-UHFFFAOYSA-N
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Canonical SMILES

CCSCCC(C(=O)O)N
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Molecular Formula

C6H13NO2S
Record name DL-ETHIONINE
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DSSTOX Substance ID

DTXSID0020579
Record name dl-Ethionine
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Molecular Weight

163.24 g/mol
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Physical Description

Dl-ethionine is a white crystalline flakes. (NTP, 1992)
Record name DL-ETHIONINE
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Solubility

1 to 5 mg/mL at 64 °F (NTP, 1992)
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CAS No.

67-21-0, 535-32-0, 13073-35-3
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Melting Point

516 to 523 °F (decomposes) (NTP, 1992)
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Mechanisms of Action and Biochemical Pathways Affected by D Ethionine

Perturbations in One-Carbon Metabolism and Transmethylation Cycles

One-carbon metabolism is a complex network of biochemical reactions that interlink the folate and methionine cycles. These pathways are essential for the synthesis of nucleotides, amino acids, and the transfer of methyl groups, a process central to epigenetic regulation and cellular signaling. D-ethionine's interference with these cycles has profound consequences for cellular homeostasis and function.

Impact on S-Adenosylmethionine (SAM) Synthesis and Pool Homeostasis

S-adenosylmethionine (SAM) is the primary biological methyl group donor, indispensable for a vast array of cellular methylation reactions, including DNA, RNA, protein, and lipid methylation nih.govmdpi.comconsensus.appnih.govnih.govnih.gov. The cellular concentration and availability of SAM are tightly regulated to maintain metabolic balance, a state known as SAM homeostasis mdpi.comelsevier.es. D-ethionine disrupts this homeostasis by being converted into S-adenosylethionine (SAE) by methionine adenosyltransferases (MATs) pnas.orgnih.govliverpool.ac.uk. SAE acts as a fraudulent substrate, competing with methionine for MAT activity, thereby reducing the synthesis of SAM and accumulating SAE pnas.org. This reduction in SAM availability directly impairs all SAM-dependent methylation processes throughout the cell pnas.orgfrontiersin.org.

Methionine adenosyltransferases (MATs) are the sole enzymes responsible for synthesizing SAM from methionine and adenosine (B11128) triphosphate (ATP) nih.govelsevier.esnih.govwikipedia.org. These enzymes are crucial for maintaining cellular SAM levels. Research indicates that MATs can also utilize ethionine as a substrate, producing SAE pnas.orgliverpool.ac.uk. This promiscuity means that D-ethionine effectively hijacks the SAM synthesis machinery, leading to a depletion of SAM and an accumulation of SAE pnas.org. The cellular concentration of SAM is further regulated by feedback inhibition on MAT enzymes, but the presence of SAE as a competing substrate overrides these regulatory mechanisms, leading to a significant imbalance mdpi.comnih.govelsevier.esnih.govliverpool.ac.uknih.govwikipedia.orgnih.govresearchgate.net.

Inhibition of Methyltransferase Reactions

Methyltransferases are a diverse group of enzymes that catalyze the transfer of a methyl group from SAM to various acceptor molecules nih.govmdpi.com. These reactions are critical for gene expression regulation (DNA and RNA methylation), protein function, and the synthesis of neurotransmitters and other biomolecules nih.govmdpi.com. The reduced availability of SAM due to D-ethionine's action directly limits the substrate for all methyltransferase activities pnas.orgfrontiersin.org. Furthermore, the byproduct of SAM-mediated methylation, S-adenosylhomocysteine (SAH), is a potent inhibitor of most methyltransferases nih.govnih.govfrontiersin.orgwikipedia.orgnih.gov. While D-ethionine primarily affects SAM levels, the resulting altered metabolic flux could indirectly influence SAH accumulation or the formation of analogous ethylated byproducts that may also interfere with methyltransferase function. Studies with other SAM analogs, such as sinefungin, demonstrate potent inhibition of various methyltransferases, highlighting the susceptibility of these enzymes to competitive inhibition by SAM analogs activemotif.com.

Effects on S-Adenosylhomocysteine (SAH) and Methylthioadenosine (MTA) Pathways

The methylation process, where SAM donates its methyl group, results in the formation of S-adenosylhomocysteine (SAH) nih.govwikipedia.orgwikipedia.org. SAH is subsequently hydrolyzed by S-adenosylhomocysteine hydrolase into homocysteine and adenosine nih.govwikipedia.orgtavernarakislab.gr. Homocysteine is a key intermediate that can be recycled back to methionine or enter the transsulfuration pathway nih.govwikipedia.orgtavernarakislab.gr.

Alterations in the Methionine Salvage Pathway

The methionine salvage pathway (MSP) is a crucial metabolic route that conserves the sulfur-containing moiety of methionine by recycling it from MTA nih.govplos.orghawaii.edunih.govnormalesup.orgresearchgate.net. This pathway involves a series of enzymatic steps to convert MTA back into methionine. While D-ethionine's direct impact on specific MSP enzymes is not extensively detailed in the provided literature, its interference with SAM synthesis and the potential formation of ethylated analogs like ETA could indirectly affect the pathway's efficiency. The promiscuity of some MSP enzymes, such as MTA/SAH nucleosidase, towards various substrates suggests that altered metabolic intermediates could potentially be processed or interfere with the pathway's normal function nih.govhawaii.edu.

Inhibition of Specific RNA Methylation Processes

SAM is the universal methyl donor for RNA methylation, including N6-methyladenosine (m6A) modification, which plays a significant role in regulating gene expression, RNA stability, and translation nih.govnih.govfrontiersin.orgnih.gov. By reducing intracellular SAM levels, D-ethionine indirectly inhibits all SAM-dependent methylation processes, including those on RNA molecules pnas.orgfrontiersin.org.

Biological and Pathophysiological Effects Induced by D Ethionine

Inhibition of Cellular Proliferation and Organismal Growth

D-Ethionine has been shown to inhibit cellular proliferation and retard organismal growth. nih.govresearchgate.net Studies on neural stem cells have demonstrated that ethionine treatment reduces cell proliferation, as indicated by a decrease in the number of EDU-positive cells and lower levels of the proliferation marker PCNA. researchgate.net This inhibition of proliferation is associated with an increase in the population of cells in the G1 phase of the cell cycle and a corresponding decrease in the S phase. researchgate.net

In broader organismal studies, D-ethionine administration has been linked to severe growth retardation. For instance, in sucking mice, while not lethal, high doses of DL-ethionine severely retarded body growth. nih.gov Similarly, ethionine is a potent inhibitor of wool growth in sheep, with both D- and L-isomers appearing to be equally effective. nih.gov

Table 1: Effects of D-Ethionine on Cellular Proliferation

Parameter Observation Species/System
Cell Proliferation Reduced EDU-positive cells Neural stem cells
Cell Cycle Increased G1 phase, decreased S phase Neural stem cells
Protein Levels Decreased PCNA levels Neural stem cells
Organismal Growth Severely retarded body growth Sucking mice
Wool Growth Potent inhibition Sheep

Induction of Organ-Specific Lesions and Pathologies.nih.gov

D-Ethionine is known to induce significant damage to various organs. nih.gov The L- and D-isomers are reported to be equally effective in causing pancreatic and renal damage in rats, as well as fatty liver and pancreatic damage in mice. ncats.io

D-Ethionine is a known hepatotoxin, causing damage to the liver by interfering with essential metabolic pathways. nih.gov This interference leads to cytotoxic injury, manifesting as necrosis or steatosis (fatty liver). nih.gov Studies in rats have shown that administration of this compound leads to an increase in neutral fat in the liver, while phospholipid and cholesterol levels remain unchanged. nih.gov The development of this fatty liver is associated with a decrease in the concentration of various nucleotides, including adenine, purine, and pyrimidine (B1678525) nucleotides. nih.gov

The mechanism of hepatotoxicity involves the formation of S-adenosyl-D-ethionine, which mimics S-adenosylmethionine (SAMe), a crucial molecule in liver metabolism. elsevier.es An imbalance in SAMe homeostasis can lead to fatty liver disease. elsevier.es D-ethionine administration elevates tRNA methyltransferase levels in the liver, a change that persists during carcinogenic processes. nih.gov

D-Ethionine administration can lead to damage in the kidneys, specifically causing renal tubular degeneration and necrosis. nih.govresearchgate.netaskjpc.org Histopathological examinations of kidney tissue following exposure to toxins that induce similar damage reveal severe degeneration and necrosis of the renal tubular epithelium, along with dilatation of some renal tubules and the Bowman's capsule. researchgate.net In some cases, this is accompanied by severe congestion in the interstitial blood vessels. researchgate.net While specific studies focusing solely on D-ethionine's renal effects are less detailed in the provided context, the general nephrotoxic action of this compound is acknowledged. nih.govnih.gov The pattern of injury often involves damage to the tubular structures, leading to acute tubular necrosis (ATN), a common cause of acute kidney injury. nih.gov

D-Ethionine is well-documented to cause pancreatic damage, including acute hemorrhagic pancreatitis with fat necrosis, particularly when combined with a choline-deficient diet in mice. nih.govnih.gov The L- and D-isomers of ethionine are equally effective in producing these pancreatic changes. ncats.iofrontiersin.org The damage is characterized by a massive necrosis of the exocrine parenchyma of the pancreas, accompanied by intense hemorrhage and an inflammatory reaction in the stroma. nih.gov The underlying cause appears to be the intraparenchymal activation of zymogens, resulting from a synergistic effect of choline (B1196258) deficiency and the inherent toxicity of ethionine to pancreatic acinar cells. nih.gov Methionine supplementation has been shown to prevent ethionine-induced pancreatitis in experimental animals. primescholars.com

D-Ethionine has been observed to cause degeneration of chief cells in the gastric mucosa. epa.gov Studies on related compounds and conditions suggest that damage to the gastrointestinal mucosa can involve increased oxidative stress and inflammatory responses. mdpi.com For instance, D-methionine has shown a protective effect against intestinal damage in some models, suggesting the complex role of methionine isomers in gut health. mdpi.comnih.gov While the provided information explicitly mentions degeneration of gastric mucosa cells due to ethionine, detailed research findings specifically on D-ethionine's effects on testicular tissues were not prominently available in the initial search results. epa.gov

Carcinogenesis and Neoplastic Transformation.nih.govepa.gov

D-Ethionine is considered a potent carcinogen. ncats.iowikipedia.orgebi.ac.uk Its carcinogenic activity is linked to its ability to interfere with methionine metabolism, a process that can be prevented by the simultaneous administration of elevated levels of methionine. oup.com The process of carcinogenesis involves the transformation of normal cells into cancer cells, characterized by changes at the cellular, genetic, and epigenetic levels, leading to uncontrolled cell division. wikipedia.org

Ethionine's carcinogenic mechanism is thought to involve its metabolite, S-adenosyl-L-ethionine (AdoEt), which may act as a proximal carcinogenic metabolite. oup.com The accumulation of AdoEt can disrupt cellular processes that normally utilize S-adenosylmethionine (AdoMet), such as methylation reactions. oup.com This can lead to hypomethylation of macromolecules like RNA and DNA. oup.com

In vitro studies have demonstrated that ethionine can induce neoplastic transformation in rat liver epithelial cells. oup.com These transformed cells exhibit the ability to grow in soft agar (B569324) and produce tumors when injected into syngeneic rats. oup.com The carcinogenic effects of ethionine are observed in the liver, where it can lead to the development of hepatocellular carcinoma. elsevier.es

Table 2: Organ-Specific Pathologies Induced by D-Ethionine

Organ Pathological Effect Key Findings
Liver Hepatotoxicity, Fatty Liver Increased neutral fat, decreased nucleotides, elevated tRNA methyltransferase. nih.govnih.gov
Kidney Tubular Degeneration and Necrosis Damage to renal tubular epithelium, potential for acute tubular necrosis. nih.govresearchgate.netnih.gov
Pancreas Pancreatitis, Necrosis Massive necrosis of exocrine parenchyma, hemorrhage, inflammation. nih.govnih.gov
Gastrointestinal Mucosa Degeneration Degeneration of chief cells in the gastric mucosa. epa.gov

Induction of Hepatocellular Carcinoma

D-Ethionine, an antagonist of the essential amino acid methionine, is recognized for its carcinogenic properties, particularly in the liver. nih.gov Its administration has been a documented method for inducing hepatocellular carcinoma (HCC) in experimental models. nih.govepa.gov The underlying mechanism is linked to its ability to interfere with methionine metabolism, which is crucial for maintaining normal liver function. nih.gov

Prolonged exposure to ethionine, similar to diets deficient in methyl-group donors like methionine and choline, can lead to the development of HCC. nih.gov This process is often preceded by significant liver damage, including lipid peroxidation, steatosis (fatty liver), and cirrhosis. nih.gov

An 18-month carcinogenicity study in male F344 rats demonstrated the potent effect of ethionine in inducing liver cancer. The findings from this study are detailed in the table below.

Table 1: Induction of Hepatocellular Carcinoma (HCCa) by Ethionine in F344 Rats

Dietary Ethionine Concentration Incidence of HCCa Number of Rats with HCCa / Total Rats
0.3% 90% 19 / 21
0.1% 89% 24 / 27

Data sourced from an 18-month study on male F344 rats. oup.com

Modulation of Carcinogenic Processes

Beyond initiation, D-ethionine modulates the broader carcinogenic process, particularly during the promotion stage. oup.com Its effects are closely tied to the disruption of the intracellular transmethylation environment. oup.com A critical metabolite in this environment is S-adenosylmethionine (SAM), which serves as the primary methyl donor for numerous biological reactions, including DNA methylation. oup.comfrontiersin.org

Ethionine administration leads to a decrease in the ratio of SAM to its demethylated derivative, S-adenosylhomocysteine (SAH). oup.com A reduced SAM/SAH ratio is a hallmark of methyl-deficient conditions and has been linked to the hypomethylation of DNA. oup.com This alteration in DNA methylation can regulate gene expression and is considered an important factor in the promotion stage of carcinogenesis. oup.com The metabolic disruption caused by ethionine creates a state of SAM deficiency, which is also observed in livers exposed to other carcinogens and is thought to contribute to the formation of liver tumors. oup.com

Role in Oxidative Stress Responses and Antioxidant Modulation

Induction of Oxidative Stress

D-Ethionine is known to be an inducer of oxidative stress, particularly in the liver. sigmaaldrich.com This property is so well-established that the racemic mixture, this compound, is used experimentally for the specific purpose of creating a state of hepatic oxidative stress to study the corresponding physiological responses. sigmaaldrich.com The mechanism is linked to the disruption of methionine metabolism. The reduction in the enzyme Methionine Adenosyltransferase 1A (MAT1A), which is responsible for converting methionine to SAM in the liver, is associated with an increase in oxidative stress. escholarship.org By acting as a methionine antagonist, ethionine can mimic the effects of methionine restriction, which has been shown to elevate levels of reactive oxygen species (ROS) and disrupt the cellular redox balance. mdpi.com

Alteration of Endogenous Antioxidant Enzyme Levels and Activities

The induction of oxidative stress by D-ethionine necessitates a response from the body's endogenous antioxidant defense systems. sigmaaldrich.com Consequently, ethionine is used as a tool to investigate the levels and activities of key anti-oxidative enzymes. sigmaaldrich.com These enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are critical for neutralizing reactive oxygen species. plos.orgresearchgate.netphysiology.org While D-methionine has been shown to influence the levels of these enzymes, the administration of D-ethionine prompts a study of how the antioxidant system responds to the induced stress. sigmaaldrich.complos.org For instance, studies have shown that D-methionine can influence SOD and CAT levels, highlighting the sensitivity of these enzymatic systems to alterations in methionine-related pathways. plos.org

Impact on Glutathione Biosynthesis and Cellular Redox State

In the liver, cysteine is primarily produced from methionine via the transsulfuration pathway. nih.govamegroups.orgwikipedia.org This metabolic route converts methionine into homocysteine, which is then transformed into cystathionine (B15957) and finally into cysteine. researchgate.netwikipedia.org By acting as a competitive antagonist of methionine, D-ethionine disrupts this entire pathway. nih.gov This interference limits the availability of cysteine, thereby impeding the synthesis of GSH. nih.govamegroups.org The resulting decrease in GSH levels compromises the cell's primary defense against oxidative damage and alters the cellular redox environment, often reflected in a decreased ratio of reduced glutathione (GSH) to its oxidized form (GSSG). mdpi.com This disruption of glutathione metabolism is a key component of the oxidative stress induced by D-ethionine. sigmaaldrich.com

Cellular and Molecular Responses Beyond Metabolism

The effects of D-ethionine extend to fundamental cellular and molecular processes beyond its immediate metabolic impact. As an analog of methionine, ethionine can interfere with processes where methionine is essential. nih.gov Research has shown that the presence of ethionine can affect the properties of ribosomes and RNA synthesized by cells. nih.gov

Furthermore, by disrupting the supply of SAM, the universal methyl donor derived from methionine, ethionine can induce widespread changes in cellular regulation. frontiersin.orgbiorxiv.org SAM is essential for the methylation of histones, a key epigenetic modification that controls gene expression. biorxiv.org Therefore, ethionine-induced disruption of SAM availability has the potential to alter the chromatin landscape and transcription patterns. biorxiv.org This mechanism is supported by findings that methionine restriction can cause cell cycle arrest in the G1 phase, a response triggered by the reduction in SAM levels. mdpi.com

Suppression of Mitochondrial Autophagy and Induction of Apoptosis

Ethionine, a non-proteinogenic amino acid and an antagonist of methionine, has been shown to induce mitochondrial apoptosis by suppressing mitochondrial autophagy. nih.gov Research conducted both in vivo in mouse embryos and in vitro in HT-22 neural cells revealed that ethionine exposure leads to a significant disruption in the cellular processes that maintain mitochondrial health and regulate programmed cell death. nih.gov

The mechanism of this suppression involves key regulatory proteins of autophagy. nih.gov Studies have demonstrated that ethionine treatment causes a decrease in the levels of LC3B-II (microtubule-associated protein 1 light chain 3) and Beclin-1, two essential proteins for the formation of autophagosomes. nih.gov Concurrently, the level of P62, a protein that accumulates when autophagy is inhibited, was observed to increase. nih.gov This inhibition of the autophagic process prevents the clearing of damaged mitochondria, leading to an accumulation of cellular stress. nih.gov

This suppression of mitochondrial autophagy is directly linked to the induction of apoptosis, or programmed cell death. nih.gov Ethionine treatment was found to significantly increase the expression of Cleaved Caspase-3, a key executioner protein in the apoptotic cascade. nih.gov Furthermore, an upregulation of the pro-apoptotic protein BAX and a downregulation of the anti-apoptotic protein BCL-2 were observed, shifting the cellular balance towards apoptosis. nih.gov This cascade of events, initiated by the suppression of mitochondrial autophagy, provides a molecular basis for the cellular toxicity observed with ethionine exposure. nih.gov

Table 1: Effect of Ethionine on Key Proteins in Autophagy and Apoptosis An interactive table summarizing research findings on molecular changes.

ProteinFunctionObserved Effect of EthionineReference
P62Autophagy receptor, accumulates when autophagy is inhibited.▲ Increased nih.gov
LC3B-IIMarker for autophagosome formation.▼ Decreased nih.gov
Beclin-1Essential for the initiation of autophagy.▼ Decreased nih.gov
Cleaved Caspase-3Key executioner of apoptosis.▲ Increased nih.gov
BAXPro-apoptotic protein.▲ Increased nih.gov
BCL-2Anti-apoptotic protein.▼ Decreased nih.gov

Regulation of Cell Motility through Specific Receptors

The generation and migration of cells are fundamental cytological processes. nih.gov While the methionine cycle and its metabolites are known to influence cell growth and proliferation, direct evidence detailing the regulation of cell motility by D-ethionine through specific cell surface receptors, such as the laminin (B1169045) or epidermal growth factor (EGF) receptors, is not extensively documented in the reviewed scientific literature. mdpi.complos.orgnih.gov

Research into cell motility often focuses on the role of methionine itself. For instance, methionine deprivation has been shown to inhibit cell migration and invasion in cancer cell lines by suppressing the phosphorylation of focal adhesion kinase (FAK). oncotarget.com Furthermore, specific receptors like the EGF receptor require their intrinsic kinase activity to elicit cell movement, a process that can be inactivated by substituting the amino acid methionine for lysine (B10760008) within the receptor's structure. nih.gov However, these findings concern the absence of methionine or its structural role within a receptor, rather than the direct action of the antagonist D-ethionine on receptor-mediated motility pathways. Studies on ethionine have primarily noted its inhibitory effects on cell proliferation by causing cell cycle arrest, rather than a direct modulation of cell migration via receptor signaling. nih.gov

Formation of Methyl-Deficient Transfer RNA

Ethionine is known to interfere with the normal methylation of transfer RNA (tRNA), a critical post-transcriptional modification. However, research indicates a significant difference between the effects of the D- and L-isomers of ethionine.

Studies on rat liver 4s RNA (a type of tRNA) found that the nucleotide composition from animals treated with D-ethionine was identical to that of untreated animals. In stark contrast, 4s RNA from rats treated with L-ethionine was missing a specific modified nucleotide, identified as N(6)-dimethyladenosine. This demonstrates that L-ethionine can cause the formation of specifically methyl-deficient tRNA in mammals by selectively inhibiting the RNA-methylase responsible for this modification.

In bacterial systems like E. coli, research has also highlighted the inhibitory role of ethionine. Studies using D,L-ethionine (a mixture of both isomers) showed it caused approximately 40% inhibition of tRNA methylation. Further investigation revealed that L-ethionine specifically inhibits uracil (B121893) tRNA methylating enzymes in vitro, a highly base-selective inhibition. This effect was not observed with ethionine sulfoxide. The evidence suggests that the L-isomer of ethionine is primarily responsible for the base-specific inhibition of tRNA methylation.

Experimental Models and Methodologies in D Ethionine Research

In Vivo Vertebrate Models

Vertebrate models have been instrumental in characterizing the systemic and organ-specific effects of D-ethionine. These models, ranging from rodents to agricultural animals, offer insights into its metabolic, toxicological, and developmental consequences.

Rodent models, particularly rats and mice, are cornerstones in D-ethionine research, providing critical data on its metabolic disruption, toxicity, and carcinogenic potential.

Metabolic and Toxicological Findings:

Studies in rats have shown that D-ethionine can induce significant metabolic disturbances. For instance, research has demonstrated that both L- and D-ethionine are effective in causing tissue damage in rats and mice, affecting organs such as the liver, pancreas, and kidneys. nih.govebm-journal.org In Swiss mice, D-ethionine administered intraperitoneally was found to have an acute 7-day LD50 of 185 mg/kg, with the likely cause of death being blood accumulation in the thoracic cavity and pericardium. nih.gov In contrast, L-ethionine was not lethal at much higher doses. nih.gov This acute toxicity of D-ethionine could be suppressed by L-methionine and adenine. nih.gov

Further investigations into the metabolic effects in rats revealed that ethionine administration leads to early signs of impaired methylation reactions, disruption of the γ-glutamyl cycle, and ATP depletion. acs.org These changes are accompanied by lipidosis in the liver, hypoglycemia, and the appearance of ketone bodies in urine. acs.org At later stages, evidence of kidney damage has been observed. acs.org

Pharmacokinetic studies in rats have shown that orally administered D-methionine, a related compound, has a bioavailability of 68% relative to intravenous administration. aacrjournals.org While not directly on D-ethionine, this provides context for the absorption of D-amino acids in rodent models.

Carcinogenicity Studies:

Ethionine, including its D,L-racemic form, has been identified as a potent carcinogen. ebi.ac.uk Long-term studies in rats have shown that ethionine can induce liver tumors. epa.gov Medium-term multi-organ carcinogenesis bioassays in rats have also been used to compare the effects of chemicals like D,L-ethionine with long-term outcomes, confirming the utility of these shorter assays in predicting carcinogenic potential. nih.gov These studies are typically conducted over a major portion of the animal's lifespan, often up to two years, to assess the development of tumors. fda.gov

ModelStudy TypeKey FindingsCitations
Rats and MiceToxicologyBoth L- and D-ethionine cause tissue damage to the liver, pancreas, and kidneys. nih.govebm-journal.org
Swiss MiceAcute ToxicityD-ethionine has a 7-day LD50 of 185 mg/kg (i.p.); L-ethionine is not lethal at 2500 mg/kg. D-ethionine toxicity is suppressed by L-methionine and adenine. nih.gov
RatsMetabolicEthionine impairs methylation, disrupts the γ-glutamyl cycle, depletes ATP, and causes liver lipidosis and kidney damage. acs.org
RatsCarcinogenicityEthionine induces liver tumors in long-term studies. Medium-term assays correlate well with long-term carcinogenicity outcomes. epa.govnih.gov

The chick embryo serves as a classical model in developmental biology, and studies have utilized it to investigate the impact of D-ethionine on embryogenesis. ontosight.aikvmwai.edu.inresearchgate.net Research has shown that ethionine can inhibit the uptake of methionine, an essential amino acid, in the chick embryo by as much as 60%. biologists.com This interference with protein metabolism can lead to developmental abnormalities, particularly when exposure occurs during critical stages like late streak and neurulation. biologists.com The resulting defects are often concentrated in Hensen's node and the anterior neural tissue, indicating a degree of specificity in the morphogenetic processes affected. biologists.com The developmental stage of the embryo significantly influences its sensitivity to ethionine. biologists.com

Developmental studies in Cobb 500 broiler chick embryos have detailed the changes in hepatic enzyme activities related to methionine remethylation, such as 5-methyltetrahydrofolate-homocysteine methyltransferase (MFMT) and betaine-homocysteine methyltransferase (BHMT), throughout embryonic days E10-21. nih.gov These enzymes are crucial for sustaining the S-adenosylmethionine transmethylation reactions necessary for rapid cell proliferation during development. nih.gov

Pigs and cattle are valuable models for nutritional and metabolic research due to their physiological similarities to humans in some aspects and their economic importance. msu.edufrontiersin.org

Bioavailability in Pigs:

Studies in nursery pigs have been conducted to determine the relative bioavailability of D-methionine compared to L-methionine. Using a slope-ratio assay based on nitrogen balance, the bioavailability of D-methionine was estimated to be between 87.6% and 89.6% relative to L-methionine. peerj.com However, other studies using growth performance as a metric have reported lower relative bioavailability values for DL-methionine compared to L-methionine in nursery pigs. peerj.com These findings highlight that the method of assessment can influence the determined bioavailability. Research has also shown that on an equimolar basis, DL-methionine and L-methionine can be equally bioavailable as methionine sources for starter pigs. animbiosci.org

Oxidative Stress:

Pigs are considered highly susceptible to oxidative stress, which can be induced by various factors including diet and metabolic demands. bac-lac.gc.capig333.comresearchgate.net Research has explored how nutritional interventions can modulate oxidative stress. For example, studies have investigated the effects of dietary methionine on the oxidative status of pigs. nih.gov In dairy cattle, high-concentrate diets can induce oxidative stress, leading to an increase in markers like malondialdehyde (MDA) and a decrease in total antioxidant capacity. mdpi.com Supplementation with amino acids, including methionine, has been explored as a strategy to mitigate these effects. mdpi.com

ModelStudy TypeKey FindingsCitations
Nursery PigsBioavailabilityRelative bioavailability of D-methionine to L-methionine is estimated at 87.6-89.6% via nitrogen balance. peerj.com
Starter PigsBioavailabilityDL-methionine and L-methionine are equally bioavailable on an equimolar basis. animbiosci.org
PigsOxidative StressPigs are susceptible to oxidative stress; dietary factors can modulate this. bac-lac.gc.capig333.comresearchgate.net
Dairy CattleOxidative StressHigh-concentrate diets induce oxidative stress; amino acid supplementation is a potential mitigation strategy. mdpi.com

Guinea pigs are a frequently used model for studying ototoxicity due to their auditory system's similarities to that of humans. Research has investigated the potential protective effects of D-methionine against hearing damage induced by ototoxic drugs. Studies have shown that D-methionine can significantly reduce kanamycin-induced ototoxicity in pigmented guinea pigs, as measured by reductions in auditory brainstem response (ABR) threshold shifts and preservation of outer hair cells (OHCs). tandfonline.comnih.gov Similarly, D-methionine has been shown to influence the pharmacokinetics of cisplatin, a chemotherapy drug known for its ototoxic side effects, potentially explaining its protective effects. ki.se

In Vivo Invertebrate Models

Invertebrate models, with their short lifespans and well-characterized genetics, offer powerful tools for high-throughput screening and genetic pathway analysis.

The fruit fly, Drosophila melanogaster, is a prominent model organism for aging and metabolic research due to its genetic tractability and the conservation of key metabolic pathways with humans. mdpi.comfrontiersin.org

Genetic and Lifespan Findings:

Research in Drosophila has extensively explored the role of methionine in regulating lifespan. senasica.gob.mx Dietary restriction of methionine has been shown to extend lifespan in flies. pnas.orgunifr.choup.com Genetic manipulation of methionine metabolism, such as through the expression of methioninase to create a state of genetic methionine restriction, can also extend lifespan. pnas.org Studies have shown that bacterial methionine metabolism genes within the fly's microbiota can influence the host's starvation resistance and lifespan. nih.govresearchgate.netnih.gov For instance, the addition of methionine to the diet can decrease starvation resistance in Drosophila. nih.gov The interplay between dietary amino acids, including methionine, and lifespan is complex, with evidence suggesting that an imbalance of amino acids can explain the lifespan-extending effects of dietary restriction. unifr.ch

In Vitro Cellular and Microbial Systems

Microbial Models (e.g., Escherichia coli, Tetrahymena) for Growth Inhibition and Antagonism Studies

Microbial systems have been instrumental in elucidating the fundamental mechanisms of D-ethionine's biological activity, particularly its role in growth inhibition and its antagonistic relationship with methionine.

Escherichia coli

E. coli has served as a valuable model for investigating the effects of D-amino acids, including D-ethionine. Studies have shown that certain D-amino acids can inhibit the growth of E. coli, and this inhibition can sometimes be lethal at high concentrations. nih.gov The presence of D-methionine, a close analog of D-ethionine, induces significant alterations in the metabolism of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov Specifically, D-methionine incorporation leads to the formation of novel muropeptides, which are the building blocks of peptidoglycan. nih.gov This process is thought to involve a penicillin-insensitive LD-transpeptidase enzyme. nih.gov

Furthermore, research on E. coli has identified specific enzymes involved in the metabolism of D-amino acid analogs. D-alanine dehydrogenase, for instance, has been shown to catalyze the oxidation of DL-ethionine. oup.com This finding suggests a potential detoxification pathway for D-ethionine in this bacterium. The growth inhibition caused by D-ethionine and other amino acid analogs can be significant, although their clinical effectiveness might be limited by such enzymatic degradation. oup.com In some experimental setups, this compound has been used at concentrations of 10 mM to test for growth inhibition in E. coli. asm.org

The study of methionine biosynthesis in E. coli has also provided insights into ethionine's mechanism of action. Acetate-induced growth inhibition in E. coli can be alleviated by the addition of methionine, a phenomenon linked to the depletion of the intracellular methionine pool and the accumulation of the toxic intermediate homocysteine. researchgate.net This highlights the critical role of the methionine biosynthetic pathway, which ethionine is known to disrupt. Oxidative stress can also induce a temporary methionine requirement in E. coli by inactivating the cobalamin-independent methionine synthase (MetE), further emphasizing the sensitivity of this pathway. plos.org

Tetrahymena

The ciliated protozoan Tetrahymena has also been a useful model for studying ethionine's effects. Early research demonstrated the incorporation of ethionine into the proteins of Tetrahymena, indicating that it can be mistaken for methionine by the cell's protein synthesis machinery. nih.govnih.gov This incorporation of an abnormal amino acid can lead to dysfunctional proteins and cellular stress.

Studies on amino acid requirements in Tetrahymena pyriformis have revealed complex interactions and antagonisms. For example, L-serine-induced growth inhibition can be reversed by L-arginine, suggesting competitive antagonism. asm.org While not directly involving D-ethionine, these studies underscore the importance of amino acid balance for cellular growth and how this balance can be disrupted. asm.orgpnas.org

Mammalian Cell Lines (e.g., Baby Hamster Kidney cells, Liver Epithelial Cells) for Biochemical Pathway and Resistance Studies

Mammalian cell lines have been crucial for investigating the effects of D-ethionine on biochemical pathways and understanding the mechanisms of cellular resistance.

Liver Epithelial Cells

Rat liver epithelial cells have been a key model for studying ethionine-induced neoplastic transformation. oup.com Research has shown that these cells are susceptible to transformation by ethionine, similar to what is observed in vivo. oup.com Studies have explored the conditions under which this transformation occurs, such as the concentration of this compound and the composition of the culture medium. oup.com For example, replacing methionine with its precursor, homocysteine, in the culture medium was found to potentially reduce the time and concentration of ethionine required for transformation. oup.com

The growth of both normal and transformed rat liver epithelial cells has been studied in media where methionine is replaced by homocysteine. american.edu While normal cell lines showed only slightly reduced growth, the growth of transformed lines was significantly lower, and this correlated with their cellular levels of N(5)-methyltetrahydrofolate:homocysteine methyltransferase. american.edu This suggests that transformed cells may have an altered methionine metabolism that makes them more sensitive to ethionine. Furthermore, it has been demonstrated that ethionine can be aminoacylated to methionine transfer ribonucleic acid (tRNA) in a rat liver system, indicating its potential to interfere with protein synthesis at a fundamental level. american.edu

The choline-deficient, ethionine-supplemented (CDE) diet is a well-established model for inducing chronic liver injury and studying the role of liver progenitor cells. nih.govnih.gov This model has been used in lineage-tracing studies to understand how different cell types in the liver respond to injury and contribute to regeneration. nih.gov

Bovine Mammary Epithelial Cells

Studies using immortalized bovine mammary epithelial cells (MAC-T) have investigated the effects of D-methionine on milk protein synthesis. ejast.org This research provides insights into how D-amino acids can influence cellular processes like protein synthesis and metabolism. In these cells, D-methionine supplementation was found to stimulate pathways related to energy and amino acid metabolism, such as glycolysis and pyruvate (B1213749) metabolism. ejast.org This suggests that D-ethionine could similarly impact these fundamental metabolic pathways.

General Mammalian Cell Studies

The development of synthetic biology approaches in mammalian cells, such as Chinese hamster ovary (CHO) cells, has opened up new avenues for studying amino acid biosynthesis and metabolism. elifesciences.orgnih.gov While not directly focused on D-ethionine, these studies demonstrate the feasibility of engineering metabolic pathways in mammalian cells, which could be a powerful tool for dissecting the specific effects of ethionine. elifesciences.orgnih.gov

Advanced Research Techniques and Analytical Approaches

Stable Isotope Tracing and Metabolic Flux Analysis

Stable isotope tracing has become an indispensable tool for dissecting metabolic pathways and quantifying the flow of metabolites, known as metabolic flux. This approach is particularly valuable in understanding the complex effects of D-ethionine on cellular metabolism.

In this methodology, cells or organisms are supplied with a substrate, such as an amino acid, that has been labeled with a stable isotope (e.g., ¹³C or ¹⁵N). nih.govfrontiersin.org The labeled atoms can then be tracked as they are incorporated into various downstream metabolites. By measuring the isotopic enrichment in these metabolites over time, researchers can map out active metabolic pathways and quantify their rates. nih.govresearchgate.net

In the context of D-ethionine research, stable isotope tracing can be used to:

Trace the conversion of D-ethionine to its L-isomer and its subsequent incorporation into S-adenosylethionine.

Quantify the impact of D-ethionine on the fluxes through the methionine cycle and related pathways, such as transsulfuration and polyamine synthesis. acs.org

Investigate how D-ethionine affects the metabolism of other key nutrients, like glucose and glutamine. creative-proteomics.com

Recent advancements in MFA have focused on developing more efficient computational methods for analyzing complex datasets, including those generated by tandem mass spectrometry (MS/MS). plos.org These methods are crucial for accurately modeling the intricate metabolic networks affected by D-ethionine. For instance, a simplified model for metabolic flux analysis considers each metabolite as a mixture of labeled and unlabeled forms, which can be described by a system of differential equations. biorxiv.org

Chromatographic and Spectrometric Methodologies for Metabolite Quantification

The accurate quantification of D-ethionine and its metabolites is essential for understanding its biochemical effects. A variety of powerful analytical techniques, primarily based on chromatography and mass spectrometry, are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in metabolomics and is widely used in D-ethionine research. researchgate.netresearchgate.net This method separates complex mixtures of metabolites using liquid chromatography, followed by their detection and identification using mass spectrometry. Different LC methods can be employed, such as reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC), to achieve optimal separation of various types of metabolites. researchgate.net

Tandem mass spectrometry (MS/MS) further enhances the specificity and sensitivity of detection. d-nb.infotandfonline.com In a typical LC-MS/MS workflow, a specific metabolite ion is selected and fragmented, and the resulting fragment ions are detected. This provides a high degree of confidence in the identification and quantification of the target analyte. d-nb.info High-throughput LC-MS/MS methods have been developed for the simultaneous quantification of multiple metabolites in the methionine pathway. d-nb.infonih.govrestek.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used in metabolomics, although it often requires chemical derivatization of the analytes to make them volatile.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary information to mass spectrometry. High-resolution ¹H NMR spectroscopy can be used to analyze metabolic changes in biological samples, such as urine and tissue extracts, following exposure to ethionine. researchgate.net This technique can provide a global snapshot of the metabolome and identify unexpected metabolic perturbations.

These analytical methods have been applied to:

Quantify the levels of D-ethionine, L-ethionine, S-adenosylethionine, and other related metabolites in cells and tissues.

Measure the concentrations of key metabolites in central carbon metabolism to assess the broader metabolic impact of D-ethionine. ejast.org

Identify novel biomarkers of ethionine-induced toxicity. researchgate.net

Molecular Biology Techniques for Gene Expression and Protein Analysis

Molecular biology techniques are essential for understanding how D-ethionine affects cellular function at the level of gene expression and protein synthesis.

Gene Expression Analysis:

Microarray Analysis: This technique allows for the simultaneous measurement of the expression levels of thousands of genes. nih.gov It has been used to identify genes that are differentially expressed in response to changes in methionine availability, providing a global view of the transcriptional response. nih.gov

Quantitative Real-Time PCR (qRT-PCR): This is a highly sensitive and specific method for quantifying the expression of individual genes. nih.gov It is often used to validate the results of microarray studies and to investigate the regulation of specific genes of interest in response to D-ethionine treatment.

RNA Sequencing (RNA-Seq): This next-generation sequencing technique provides a comprehensive and quantitative analysis of the entire transcriptome, offering a more detailed picture of gene expression changes than microarrays.

These techniques have been instrumental in identifying transcriptional regulators and gene networks that are affected by perturbations in methionine metabolism. nih.gov

Protein Analysis:

Western Blotting: This technique is used to detect and quantify specific proteins in a sample. cambridge.org It can be used to measure the levels of key enzymes in metabolic pathways, signaling proteins, and markers of cellular stress in response to D-ethionine. For example, it has been used to analyze the phosphorylation status of proteins involved in translation initiation, which is known to be affected by methionine availability. cambridge.org

Proteomics: This is the large-scale study of proteins. Mass spectrometry-based proteomics can be used to identify and quantify thousands of proteins in a cell or tissue, providing a global view of the proteome. This can reveal widespread changes in protein expression and post-translational modifications, such as methylation, that are induced by D-ethionine. nih.gov

Analysis of Protein Incorporation: Studies have used radiolabeled ethionine to demonstrate its incorporation into proteins, a key aspect of its toxicity. nih.govnih.gov

These molecular biology techniques, in conjunction with the metabolic analyses described above, provide a multi-faceted approach to understanding the complex cellular responses to D-ethionine. They allow researchers to connect changes in metabolic fluxes and metabolite levels to alterations in gene expression and protein function, ultimately providing a more complete picture of D-ethionine's mechanism of action.

Enzymatic Activity Assays

The investigation of D-ethionine's biological effects relies heavily on enzymatic activity assays to understand its interactions with metabolic pathways. These assays are designed to measure the rate of specific enzyme-catalyzed reactions and can reveal mechanisms of inhibition or substrate competition. A primary enzyme of interest in the context of D-amino acid metabolism, including potentially that of D-ethionine, is D-amino acid oxidase (DAAO). Assays for soluble DAAO activity can be performed using a peroxidase-o-dianisidin method. srce.hr One unit of D-amino acid oxidase activity is defined as the amount of enzyme required for the oxidative deamination of 1 µmol of a D-amino acid substrate per minute under specific conditions, such as in a phosphate (B84403) buffer at pH 8.0 and 30°C. srce.hr

Another sophisticated approach involves coupling the enzyme of interest with a detection system that generates a measurable signal, such as a colorimetric or fluorescent product. For instance, an assay for L-methionine has been developed by linking adenosylmethionine synthetase (AdoMetS) with a pyrophosphate (PPi) detection system built upon pyruvate phosphate dikinase (PPDK). jst.go.jp This system measures the PPi produced in the AdoMetS reaction, which is stoichiometrically related to the amount of L-methionine consumed. jst.go.jp Such coupled assays can be adapted to use different detection methods, including UV, colorimetric, and fluorescent readouts, offering varying levels of sensitivity. jst.go.jp

Furthermore, assays can be designed to determine the specific activity of aminotransferases with D-amino acids. A common method involves a reaction mixture containing a D-amino acid (like D-methionine or D-alanine), an amino group acceptor (such as pyruvate or 2-oxoglutarate), and the cofactor pyridoxal (B1214274) phosphate (PLP). frontiersin.org The activity of the enzyme is then determined by measuring the production of the corresponding amino acid product over time, often using techniques like UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry). frontiersin.orgnih.gov These assays allow for the determination of key enzyme kinetic parameters, such as the Michaelis constant (Kм) and maximum reaction velocity (Vmax), which are crucial for characterizing the enzyme's affinity and efficiency with substrates like D-ethionine. frontiersin.orgnih.gov

Assay TypeKey EnzymesPrincipleDetection MethodReference
Oxidative DeaminationD-Amino Acid Oxidase (DAAO), CatalaseMeasures the oxidative deamination of a D-amino acid to its corresponding α-keto acid.Peroxidase-o-dianisidin assay or HPLC to measure substrate/product concentration. srce.hr
Coupled Pyrophosphate DetectionAdenosylmethionine Synthetase (AdoMetS), Pyruvate Phosphate Dikinase (PPDK)The consumption of the amino acid by AdoMetS produces pyrophosphate (PPi), which is then used by PPDK in a reaction that generates a detectable product (pyruvate).UV, Colorimetric, or Fluorescent measurement of the final product. jst.go.jp
Aminotransferase ActivityD-amino acid specific aminotransferaseMeasures the transfer of an amino group from a D-amino acid to an α-keto acid acceptor (e.g., pyruvate).UPLC-MS analysis of the amino acid product (e.g., D-Alanine). frontiersin.orgnih.gov

Omics Approaches: Metabolomics and Proteomics

Omics technologies, particularly metabolomics and proteomics, provide a systemic view of the biochemical changes induced by substances like D-ethionine. nih.govresearchgate.net These approaches allow for the comprehensive analysis of metabolites and proteins in biological samples, offering insights into altered metabolic pathways and cellular responses. researchgate.netfrontiersin.org

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. tandfonline.com In research relevant to D-ethionine, metabolomics can identify and quantify shifts in the metabolic profile following exposure. Analytical platforms such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to generate these profiles. nih.govmdpi.com For example, studies on related sulfur-containing amino acids have used these techniques to reveal significant alterations in amino acid metabolism, fatty acid metabolism, and other key pathways. frontiersin.orgtandfonline.com By analyzing the metabolome, researchers can identify downstream effects of D-ethionine's incorporation into metabolic cycles, such as the methionine-homocysteine cycle. mdpi.com

Proteomics focuses on the large-scale analysis of proteins, the functional machinery of the cell. tandfonline.com This field helps to identify changes in protein expression and post-translational modifications that occur in response to a chemical stressor like D-ethionine. mdpi.com The most common technique is "shotgun proteomics," which uses liquid chromatography to separate peptides from digested proteins, followed by tandem mass spectrometry (MS/MS) for identification and quantification. mdpi.com Proteomic analysis can reveal, for instance, the upregulation or downregulation of specific enzymes involved in methionine metabolism or stress-response pathways, providing a direct link between the presence of D-ethionine and functional changes at the cellular level. frontiersin.org

Integrating proteomics and metabolomics data can provide a more complete picture of the biological impact. frontiersin.org This multi-omics approach can link changes in protein expression (e.g., metabolic enzymes) to corresponding changes in metabolite concentrations, thereby identifying the specific metabolic pathways that are most affected. frontiersin.org

Histopathological and Morphological Assessments of Tissue Damage

Histopathological and morphological analyses are fundamental methodologies for evaluating the structural damage to tissues caused by toxic compounds like ethionine. These techniques involve the microscopic examination of tissue sections to identify abnormalities at the cellular and subcellular levels.

A standard procedure begins with fixing the tissue, commonly in solutions like Buen's liquid, followed by dehydration and embedding in paraffin. umk.pl Thin sections are then cut and stained. The most common staining method is Hematoxylin and Eosin (H&E), which reveals general cell morphology, nuclear details, and cytoplasmic features. umk.pl Specialized stains, such as the Van Gieson method, can be used to specifically detect connective tissue elements like collagen, which is important for assessing fibrosis. umk.pl

In studies investigating the effects of metabolic disruptors, researchers look for specific morphological changes. In the liver, for example, assessments may include looking for periportal mononuclear infiltration, necrosis of hepatocytes, and intracellular edema. umk.pl Morphometric analysis, often performed using digital imaging software like ImageJ, allows for the quantitative assessment of changes such as hepatocyte hypertrophy, increases in the nuclear-cytoplasmic ratio, and the number of binuclear hepatocytes. umk.pl In muscle tissue, assessments may focus on changes in myofiber diameter and cross-sectional fiber areas to quantify atrophy or hypertrophy. nih.gov

Immunohistochemistry is another powerful tool used in this context. This technique uses antibodies to detect the presence and localization of specific proteins within the tissue. For instance, in testicular tissue, immunohistochemical analysis can reveal altered expression of proteins crucial for cell-cell junctions (like occludin and connexin-43) and spermatogenesis, indicating a disruption of normal tissue function and structure. researchgate.net Similarly, immunofluorescence can be used to assess changes in the number and morphology of specific cell types, such as neurons and astrocytes in brain tissue, using markers like NeuN and Glial Fibrillary Acidic Protein (GFAP), respectively. mdpi.com

Assessment TechniqueTarget ObservationCommon Stains/MarkersTissue ExamplesReference
Histology/Morphometry Cellular morphology, tissue structure, fibrosis, cellular infiltration, nuclear-cytoplasmic ratio, myofiber diameter.Hematoxylin & Eosin (H&E), Van Gieson stain.Liver, Muscle, Testis. umk.plnih.gov
Immunohistochemistry Localization and expression of specific proteins (e.g., junctional proteins, hormone receptors).Antibodies against Occludin, Connexin-43, Vimentin, Androgen Receptor.Testis. researchgate.net
Immunofluorescence Number and morphology of specific cell types, neuronal/axonal integrity.NeuN (neurons), Glial Fibrillary Acidic Protein (GFAP, astrocytes), β-Tubulin.Brain (Hippocampus). mdpi.com

Development and Characterization of Ethionine-Resistant Biological Systems

The development of ethionine-resistant biological systems is a key methodology for elucidating the mechanisms of ethionine toxicity and for exploring metabolic regulation. These systems are typically generated through mutagenesis followed by a stringent selection process where cells or microorganisms are grown in a medium containing what would normally be a toxic concentration of ethionine. nih.gov

One notable example involved the isolation of ethionine-resistant clones from baby hamster kidney (BHK) cells. nih.gov After mutagenesis, clones resistant to ethionine were selected. nih.gov Extensive characterization of one such clone, ETH 304, revealed significant metabolic alterations. nih.gov These resistant cells were found to excrete methionine into the culture medium, and their intracellular pools of methionine and S-adenosylmethionine (SAM) were two to five times greater than in the wild-type cells. nih.gov This resistance was linked to a modified menadione (B1676200) reductase enzyme that was significantly less sensitive to feedback inhibition by SAM. nih.gov

Similar approaches have been used in microorganisms. In the yeast Trichosporon cutaneum, an L-ethionine resistant mutant strain (NZ94) was developed. nih.gov Amino acid analysis showed that the intracellular pool of free methionine in this mutant was enhanced 16.5-fold compared to the wild-type strain. nih.gov The mutant strain also excreted a high concentration of free methionine into the culture medium. nih.gov In Corynebacterium glutamicum, resistance to this compound was conferred by the knockout of a single gene, NCgl2640, which encodes a carboxylate-amine ligase. thuenen.de

The characterization of these resistant systems often involves a combination of techniques:

Phenotypic Analysis: Assessing the growth rates in the presence of varying concentrations of ethionine and other methionine analogs.

Metabolic Analysis: Quantifying intracellular and extracellular amino acid pools, particularly methionine, using methods like HPLC. nih.govthuenen.de

Enzymatic Assays: Measuring the activity and regulatory properties of key enzymes in the methionine metabolic pathway, such as ATP: L-methionine S-adenosyl-transferase and menadione reductase. nih.gov

Genetic Analysis: Identifying the specific gene mutations or expression changes responsible for the resistant phenotype. thuenen.de

These resistant models provide powerful tools to understand the regulation of the methionine metabolic pathway and the specific molecular targets of ethionine. nih.gov

Broader Academic Implications and Future Research Directions

Comparative Bioavailability and Efficacy of D-Methionine Isomers

The study of D-Ethionine's biological activity is intrinsically linked to the broader understanding of D-amino acid metabolism, particularly in comparison to its natural counterpart, methionine. While research directly comparing the bioavailability and efficacy of D-Ethionine to D-methionine isomers is specific, valuable insights can be drawn from the extensive studies on D-methionine utilization in various species.

The conversion of D-methionine to its biologically active L-form is a critical step for its incorporation into proteins and other metabolic pathways. This conversion is primarily carried out by the enzyme D-amino acid oxidase (DAO). The efficiency of this enzymatic process varies among species and even within different tissues. For instance, the intestine, liver, and kidneys are primary sites for the conversion of D-methionine to L-methionine. chemunique.co.za

Research in nursery pigs has indicated that the relative bioavailability of D-methionine to L-methionine is high, with estimates around 87.6% to 89.6%, and confidence intervals that include 100%. nih.gov Similarly, studies in weanling pigs concluded that D-methionine and L-methionine are equally bioavailable. nih.gov In rainbow trout, no significant differences in bioavailability were found between DL-methionine and L-methionine, suggesting an effective conversion of the D-isomer. researchgate.net

However, the efficiency of this conversion is not always 100%. Studies measuring the excretion rates of labeled methionine isomers have shown a higher excretion rate for DL-methionine compared to L-methionine, suggesting some loss of the D-isomer. chemunique.co.za The conversion process itself requires metabolic resources, including energy and enzymatic activity. chemunique.co.za

These findings have significant implications for understanding the potential bioavailability and efficacy of D-Ethionine. As an ethyl analog of methionine, D-Ethionine is also a substrate for D-amino acid oxidase, albeit with potentially different kinetics. The extent to which D-Ethionine is converted to L-Ethionine and subsequently exerts its metabolic effects is a crucial area of investigation. The species- and tissue-specific differences in DAO activity will likely influence the toxicity and metabolic consequences of D-Ethionine exposure.

Table 1: Comparative Bioavailability of D-Methionine to L-Methionine in Different Species

Species Bioavailability of D-Met relative to L-Met Key Findings
Nursery Pigs 87.6% - 89.6% The 95% fiducial limits for the relative bioavailability estimates included 100%. nih.gov
Weanling Pigs 101% Based on N retention (%), it was concluded that D-Met and L-Met are equally bioavailable. nih.gov
Rainbow Trout No significant difference Findings suggest that rainbow trout can effectively convert the D-isomer of methionine into the L-isomer. researchgate.net

Integration of D-Ethionine Effects with Choline (B1196258) Metabolism and Other Lipotropic Agents

The metabolic disruptions caused by D-Ethionine are closely intertwined with the functions of choline and other lipotropic agents. Lipotropic compounds are substances that aid in the transport and metabolism of fats, preventing their accumulation in the liver. ec3health.com Methionine itself is a major lipotropic compound, and its metabolism is directly linked to that of choline. ec3health.comnih.gov

Choline is essential for the synthesis of phosphatidylcholine, a key component of very-low-density lipoproteins (VLDL), which are responsible for exporting triglycerides from the liver. nih.gov A deficiency in choline can lead to fatty liver (hepatic steatosis). phcog.comnih.gov Methionine contributes to this process by providing methyl groups for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. SAM is involved in the conversion of phosphatidylethanolamine (B1630911) to phosphatidylcholine.

D-Ethionine, as an antagonist of methionine, disrupts this delicate balance. By being converted to S-adenosylethionine (SAE), it inhibits the formation of SAM and hinders the transmethylation reactions necessary for normal lipid metabolism. This interference with methyl group donation can mimic the effects of a methionine- and choline-deficient diet, leading to the accumulation of fat in the liver.

The interplay between D-Ethionine, methionine, and choline highlights the critical role of one-carbon metabolism in maintaining hepatic health. Research on methionine and choline-deficient diets, which induce fatty liver in animal models, provides a framework for understanding the lipotropic-related effects of D-Ethionine. phcog.comnih.gov Supplementation with choline has been shown to partially alleviate the liver steatosis caused by such diets, underscoring its importance as a lipotropic agent. nih.gov Future research could explore the potential of choline and other lipotropic agents to mitigate the hepatotoxic effects of D-Ethionine.

D-Ethionine as a Research Tool for Understanding Fundamental Biological Processes

D-Ethionine serves as a powerful tool for investigating the intricacies of amino acid metabolism and the maintenance of cellular homeostasis. As a close structural analog of methionine, it can enter the same metabolic pathways, but its ethyl group, in place of a methyl group, often leads to the formation of non-functional or inhibitory products. This "antimetabolite" property allows researchers to selectively disrupt methionine-dependent processes and observe the consequences.

By introducing D-Ethionine into a biological system, scientists can probe the specificity and flexibility of enzymes involved in methionine metabolism. For example, the extent to which D-Ethionine is a substrate for enzymes like D-amino acid oxidase provides insights into the active site architecture and substrate recognition of these enzymes.

Furthermore, the systemic effects of D-Ethionine administration can reveal the critical roles of methionine in various physiological functions. The disruption of protein synthesis, for instance, underscores the essential nature of methionine as a building block for proteins. The study of how cells and organisms respond to D-Ethionine-induced stress can elucidate the compensatory mechanisms and regulatory networks that maintain amino acid homeostasis.

One of the most significant applications of D-Ethionine in research is in the field of epigenetics. Epigenetic modifications, such as DNA methylation and histone methylation, play a crucial role in regulating gene expression without altering the underlying DNA sequence. frontiersin.org These modifications are heavily dependent on the availability of methyl donors, primarily S-adenosylmethionine (SAM). nih.govresearchgate.net

Methionine is the precursor for SAM. nih.gov D-Ethionine, by being converted to S-adenosylethionine (SAE), acts as a competitive inhibitor of SAM-dependent methyltransferases. This inhibition leads to a global disruption of methylation patterns, including hypomethylation of DNA and altered histone methylation profiles. duke.edu

By inducing a state of "epigenetic dysregulation," D-Ethionine allows researchers to study the consequences of aberrant methylation on gene expression, cellular differentiation, and disease development. duke.edunih.gov For example, studies using methionine restriction, which also limits SAM availability, have shown profound effects on histone modifications and cell fate. duke.edu D-Ethionine provides a chemical tool to mimic and study these effects with greater temporal control. This makes it an invaluable resource for understanding the links between metabolism, epigenetics, and pathophysiology, particularly in the context of diseases like cancer where epigenetic alterations are a hallmark.

While L-amino acids are the primary building blocks of proteins, D-amino acids are now recognized as having significant and diverse roles in complex biological systems, from bacteria to mammals. nih.govdiva-portal.org D-amino acids are involved in processes such as neurotransmission (e.g., D-serine), hormone regulation (e.g., D-aspartate), and bacterial cell wall synthesis. nih.govnih.gov

The study of D-Ethionine contributes to this expanding field by providing a synthetic D-amino acid that can be used to probe the functions and metabolism of D-amino acids in general. Investigating how D-Ethionine is recognized, transported, and metabolized by various organisms can shed light on the broader mechanisms for handling D-amino acids. nih.govfrontiersin.org

Furthermore, the presence of D-amino acids in the gut microbiota and their interaction with the host is an area of active research. frontiersin.org Understanding the effects of D-Ethionine on these complex microbial communities and their host interactions could provide insights into the ecological and physiological roles of D-amino acids in the gut. By serving as a molecular probe, D-Ethionine can help to unravel the intricate and often subtle functions of D-amino acids in health and disease.

Q & A

Q. What peer-review criteria ensure the validity of D-Ethionine research?

  • Evaluation : Assess internal validity (e.g., randomization, blinding) and external validity (e.g., relevance to human biochemistry). Request raw data audits to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.